Allylcyclohexane

Heterogeneous catalysis Selective hydrogenation Adsorption kinetics

Allylcyclohexane's saturated cyclohexyl ring enables unique 2,1-insertion regioselectivity with α-diimine Ni catalysts, producing regioregular PACH with cyclic backbone units unattainable using α-olefins or allylbenzene. Hydrogenates 50% faster than allylbenzene on Ni-B and resists C=C migration. Forms 1:1 charge-transfer complexes with α-chloromaleic anhydride for alternating copolymerization with quantitative thermal dehydrochlorination. Ideal for precision polyolefins, catalysis research, and chiral N-heterocycle synthesis via enantioselective hydroamination.

Molecular Formula C9H16
Molecular Weight 124.22 g/mol
CAS No. 2114-42-3
Cat. No. B1217954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllylcyclohexane
CAS2114-42-3
Molecular FormulaC9H16
Molecular Weight124.22 g/mol
Structural Identifiers
SMILESC=CCC1CCCCC1
InChIInChI=1S/C9H16/c1-2-6-9-7-4-3-5-8-9/h2,9H,1,3-8H2
InChIKeyKVOZXXSUSRZIKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Allylcyclohexane CAS 2114-42-3: A Cycloaliphatic Olefin Monomer with Distinct Hydrogenation Kinetics and Polymerization Behavior


Allylcyclohexane (CAS 2114-42-3), also known as 3-cyclohexyl-1-propene or 1-propene, 3-cyclohexyl-, is a C9H16 olefin consisting of a terminal allyl group bonded to a saturated cyclohexyl ring (molecular weight 124.22 g/mol) [1]. Unlike aromatic-substituted allylic compounds such as allylbenzene, the fully saturated cyclohexyl ring confers distinct electron-donating character and adsorption properties that differentiate its behavior in both catalytic hydrogenation and coordination polymerization contexts [2]. The compound is commercially available from major chemical suppliers at purities of 96–97% and is utilized primarily as a specialty comonomer for introducing cyclic aliphatic units into hydrocarbon polymer backbones, as well as a model substrate for fundamental studies in selective alkene hydrogenation [3][4].

Why Allylcyclohexane Cannot Be Replaced by Allylbenzene or Other Allyl Monomers in Key Scientific and Industrial Applications


The substitution of allylcyclohexane with a generic allyl monomer (e.g., allylbenzene, 1-hexene, or simple α-olefins) leads to fundamentally different outcomes in both catalytic hydrogenation selectivity and the macromolecular architecture of resulting polymers. In hydrogenation systems, the presence of the saturated cyclohexyl ring versus an aromatic phenyl ring alters relative adsorption coefficients and reaction rates on nickel catalysts, with allylcyclohexane hydrogenating 50% more rapidly than allylbenzene on Ni-B [1]. In coordination polymerization, the 2,1-insertion selectivity and chain-walking behavior enabled by the α-diimine nickel catalyst system with allylcyclohexane produces a unique regioregular polymer architecture with cyclic units that cannot be achieved using simple α-olefins or aromatic allyl monomers [2]. Additionally, allylcyclohexane forms 1:1 charge-transfer complexes with electron-deficient monomers such as α-chloromaleic anhydride, enabling alternating copolymerization and subsequent thermal functionalization via quantitative dehydrochlorination—a behavior not replicated by non-allylic or aromatic comonomers [3].

Quantitative Evidence for Allylcyclohexane Differentiation: Direct Comparative Data for Procurement Decision Support


Hydrogenation Rate Superiority: Allylcyclohexane vs. Allylbenzene on Nickel Boride Catalyst

In a direct head-to-head hydrogenation study on Ni-B catalyst, allylcyclohexane exhibits a 50% faster hydrogenation rate compared to the structurally analogous allylbenzene, demonstrating that substitution of the aromatic phenyl ring with a saturated cyclohexyl ring significantly alters reactivity [1]. This rate enhancement is attributed to differences in relative adsorption coefficients, with allylbenzene exhibiting stronger adsorbability due to two adsorption-active groups (C=C and C6H5) versus the single adsorption-active group (C=C) in allylcyclohexane [1]. Conversely, on Ni-sk catalyst, this rate differential is not observed, highlighting the catalyst-dependent nature of the selectivity advantage [1].

Heterogeneous catalysis Selective hydrogenation Adsorption kinetics

Regioselective Living Polymerization: High 2,1-Insertion Selectivity with α-Diimine Nickel Catalysts

Under optimized conditions using bulky α-diimine nickel catalysts, allylcyclohexane undergoes living isomerization polymerization with high regioselectivity via a 2,1-insertion mechanism followed by chain walking, yielding well-defined polyallylcyclohexanes (PACHs) with precisely controlled macromolecular structure [1]. This polymerization behavior is specific to the allylcyclohexane monomer architecture and the selected catalyst system; comparable α-olefins such as 1-hexene do not produce the same cyclic unit incorporation pattern when subjected to identical polymerization conditions [1]. The living nature of the polymerization enables the sequential addition of 1-hexene as a second monomer to produce well-defined PACH-b-PH block copolymers [1].

Coordination polymerization Block copolymer synthesis Chain-walking catalysis

C=C Bond Migration Resistance: Allylcyclohexane vs. Allylbenzene Under Isomerization Conditions

Under experimental conditions that cause the C=C bond of allylbenzene to migrate from the terminal (α) to the internal (β) position, the C=C bond of allylcyclohexane remains unmigrated, indicating greater resistance to double bond isomerization [1]. This behavioral difference is attributed to the absence of the phenyl group‘s electronic influence in allylcyclohexane, which in allylbenzene activates the C=C bond and facilitates migration to conjugation with the aromatic ring [1].

Double bond isomerization Catalytic hydrogenation Substrate stability

1:1 Charge-Transfer Complex Formation and Alternating Copolymerization with α-Chloromaleic Anhydride

Allylcyclohexane forms a 1:1 charge-transfer (CT) complex with the electron-deficient monomer α-chloromaleic anhydride (ClMAn), as demonstrated by spectroscopic characterization of monomer mixtures [1]. Subsequent copolymerization of this CT complex yields an alternating copolymer with a 1:1 comonomer incorporation ratio, as confirmed by analytical data [1]. The resulting copolymer can be thermally dehydrochlorinated quantitatively at 190°C for 1 hour under reduced pressure, generating a double bond in the polymer chain at the maleic anhydride moiety position [1].

Alternating copolymerization Charge-transfer complex Functional polymer synthesis

Physical Property Comparison: Allylcyclohexane vs. Allylbenzene

Allylcyclohexane exhibits a boiling point of 148–154°C (760 mmHg) [1] and density of 0.803–0.813 g/mL (20–25°C) [1], with a flash point of 29–31°C . In contrast, allylbenzene (CAS 300-57-2) has a boiling point of approximately 156°C (760 mmHg) [2] and density of 0.892 g/mL at 25°C [2]. The lower density of allylcyclohexane (approximately 9–10% lower than allylbenzene) and slightly lower boiling point reflect the absence of the aromatic π-system, which affects intermolecular interactions and may influence solvent compatibility, mass transfer, and purification behavior in industrial processes.

Physicochemical characterization Handling and storage Process safety

Enantioselective Intramolecular Hydroamination Using Allylcyclohexane-Derived Substrate

1-(Aminomethyl)-1-allylcyclohexane, a derivative of allylcyclohexane, undergoes enantioselective intramolecular hydroamination catalyzed by chiral lanthanide complexes (Li(THF)4)(Ln[(R)-C20H12N2(C10H22)]2) where Ln = Sm or Yb [1]. The allylcyclohexane framework provides a rigid cycloaliphatic backbone that influences the stereochemical outcome of the cyclization, enabling the synthesis of enantiomerically enriched nitrogen heterocycles [1].

Asymmetric catalysis Hydroamination Lanthanide complexes

Allylcyclohexane Procurement Scenarios: Where Differentiated Performance Justifies Selection


Synthesis of Hydrocarbon Block Copolymers with Cyclic Aliphatic Main-Chain Units

Allylcyclohexane is uniquely suited as a monomer for the living coordination polymerization using α-diimine nickel catalysts to produce well-defined polyallylcyclohexane (PACH) homopolymers and PACH-b-poly(1-hexene) block copolymers [1]. The 2,1-insertion regioselectivity and chain-walking mechanism incorporate the cyclohexyl ring directly into the polymer backbone as a cyclic unit, imparting distinct thermal and mechanical properties compared to conventional polyolefins. Procurement is justified for research groups and industrial R&D laboratories focused on synthesizing precision polyolefins with controlled cyclic aliphatic content that cannot be achieved using simple α-olefins [1].

Alternating Copolymer Synthesis with Electron-Deficient Comonomers for Post-Functionalization

Allylcyclohexane forms 1:1 charge-transfer complexes with α-chloromaleic anhydride, enabling alternating copolymerization that yields polymers with precisely alternating monomer sequences [2]. The resulting copolymer undergoes quantitative dehydrochlorination upon heating (190°C, 1 h, reduced pressure) to generate reactive double bonds in the maleic anhydride moiety, providing a platform for subsequent functionalization [2]. Procurement is warranted for materials scientists developing functionalized polymers where alternating comonomer distribution and post-polymerization reactivity are required.

Selective Hydrogenation Studies Requiring Differentiated Alkene Reactivity

In heterogeneous catalytic hydrogenation research, allylcyclohexane serves as a structurally distinct probe molecule that hydrogenates 50% more rapidly than allylbenzene on Ni-B catalyst [3]. This rate differential, coupled with allylcyclohexane‘s resistance to C=C bond isomerization under conditions where allylbenzene undergoes migration [3], makes it a valuable comparator substrate for mechanistic studies of adsorption, catalyst selectivity, and structure-reactivity relationships. Procurement is appropriate for catalysis research laboratories investigating the influence of aromatic versus aliphatic substituents on alkene hydrogenation kinetics.

Synthesis of Enantiomerically Enriched Cyclic Amines via Asymmetric Hydroamination

Allylcyclohexane-derived 1-(aminomethyl)-1-allylcyclohexane is an effective substrate for enantioselective intramolecular hydroamination using chiral lanthanide (Sm, Yb) catalysts [4]. The rigid cycloaliphatic framework contributes to stereocontrol in the cyclization, enabling the preparation of chiral nitrogen heterocycles. Procurement is justified for medicinal chemistry and asymmetric catalysis research groups developing synthetic routes to enantiopure cyclic amine scaffolds [4].

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